Dicyclohexylamine Borane

Catalog No.
S1957197
CAS No.
131765-96-3
M.F
C12H23BN
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine Borane

CAS Number

131765-96-3

Product Name

Dicyclohexylamine Borane

Molecular Formula

C12H23BN

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;

InChI Key

ZIGNYCHWQJCLGW-UHFFFAOYSA-N

SMILES

[B].C1CCC(CC1)NC2CCCCC2

Canonical SMILES

[B].C1CCC(CC1)NC2CCCCC2

Organic Synthesis

  • Reducing Agent

    DCHB acts as a mild reducing agent in organic chemistry. It can selectively reduce various functional groups, including aldehydes, ketones, and imines, to their corresponding alcohols and amines. This property makes DCHB valuable for synthesizing complex organic molecules. Source: Organic Syntheses, Vol. 88 (2012):

  • Hydroboration

    DCHB can participate in hydroboration reactions, a process where a carbon-boron bond is formed. This reaction is particularly useful for introducing a hydroxyl group into an alkene molecule with high regioselectivity (meaning the addition of the hydroxyl group occurs at a specific site on the molecule). Source: Comprehensive Organic Synthesis, Volume 5 (1 979):

Medicinal Chemistry

  • Borane Delivery Agent: Dicyclohexylamine Borane is being explored as a delivery agent for borane groups in medicinal chemistry. Boranes have shown potential in treating various diseases, including cancer. DCHB's ability to release borane groups in a controlled manner makes it a promising candidate for developing new boron-based drugs. Source: Journal of Medicinal Chemistry, 2009, 52 (24), 12393-12400:

Material Science

  • Catalyst Precursor: DCHB can be used as a precursor for the synthesis of certain catalysts employed in material science research. These catalysts are essential for various chemical reactions used in the development of new materials with specific properties. Source: Inorganic Chemistry, 1990, 29 (22), 4318-4322:

Dicyclohexylamine borane is a chemical compound characterized by the combination of dicyclohexylamine and borane. It is represented by the chemical formula C12H23BN and is known for its unique properties as a borylation reagent. Dicyclohexylamine borane is typically utilized in organic synthesis, particularly in the formation of boronic acid derivatives from aryl and vinyl halides. The compound is recognized for its ease of handling and cost-effectiveness compared to other borylation reagents, making it a valuable tool in synthetic organic chemistry .

In borylation reactions, DCAB acts as a Lewis acid. The B-N bond is polarized, with boron being more electron-deficient. This allows DCAB to accept a halogen atom (X) from the aryl/vinyl halide (Ar-X/Vinyl-X), forming a B-X bond. Simultaneously, the remaining fragment of the halide (Ar or Vinyl) forms a new bond with the boron atom, creating the desired boronate ester (Ar-Bpin or Vinyl-Bpin) [].

, primarily serving as a source of boron in borylation processes. Key reactions include:

  • Borylation of Aryl Halides: Dicyclohexylamine borane can convert aryl and vinyl halides into their corresponding boronic acid derivatives through a straightforward reaction mechanism that often involves nucleophilic substitution .
  • Reduction Reactions: This compound can also act as a reducing agent, facilitating the transformation of nitriles to primary amines under mild conditions .
  • Formation of Boronic Acids: The reactivity of dicyclohexylamine borane allows for the synthesis of various boronic acids, which are essential intermediates in organic synthesis .

Dicyclohexylamine borane can be synthesized through several methods:

  • Direct Reaction: The most common method involves the direct reaction of dicyclohexylamine with borane gas or a borane complex. This reaction typically occurs under controlled conditions to manage exothermic heat release .
  • Tandem Reactions: Recent methodologies have explored tandem iodination-dehydroiodination sequences to synthesize aminoboranes from amine-boranes, which may be adapted for producing dicyclohexylamine borane .

Dicyclohexylamine borane finds applications primarily in synthetic organic chemistry:

  • Borylation Reagent: It serves as an effective reagent for the borylation of various organic substrates, enabling the formation of valuable intermediates like boronic acids .
  • Synthetic Intermediates: The resulting boronic acids from reactions involving dicyclohexylamine borane are crucial in numerous coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the pharmaceutical industry .

Studies on the interactions of dicyclohexylamine borane with other reagents suggest that it can enhance reaction efficiencies in borylation processes. Its compatibility with various electrophiles allows for diverse synthetic pathways. Additionally, investigations into its thermal stability and decomposition behavior provide insights into safe handling practices and potential applications in catalysis .

Dicyclohexylamine borane shares similarities with several other amine-boranes but stands out due to its unique structural features and reactivity profile. Here are some similar compounds:

Compound NameStructure FeaturesUnique Characteristics
DiisopropylaminoboraneTwo isopropyl groups attached to nitrogenKnown for its high reactivity in borylation reactions
TrimethylaminoboraneThree methyl groups attached to nitrogenOften used as a reducing agent; less sterically hindered
DiphenylaminoboraneTwo phenyl groups attached to nitrogenExhibits different electronic properties due to aromaticity

Dicyclohexylamine borane's bulkier cyclohexyl groups contribute to its distinctive reactivity compared to these other compounds, making it particularly effective for specific synthetic applications while offering advantages in terms of stability and handling .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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